2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol
Description
2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol is a heterocyclic compound featuring a central imidazolidine ring substituted with two benzyl groups at the 1- and 3-positions, a diethylamino group at the 5-position of the phenolic ring, and a hydroxyl group at the 2-position.
Properties
IUPAC Name |
2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O/c1-3-28(4-2)24-15-16-25(26(31)19-24)27-29(20-22-11-7-5-8-12-22)17-18-30(27)21-23-13-9-6-10-14-23/h5-16,19,27,31H,3-4,17-18,20-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMOGYAYOBTPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidine Ring: This step involves the reaction of benzylamine with formaldehyde and a secondary amine to form the imidazolidine ring.
Substitution on the Phenol Ring: The phenol ring is then substituted with a diethylamino group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced to form secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and other reduced derivatives.
Substitution: Various substituted imidazolidine and phenol derivatives.
Scientific Research Applications
2-(1,3-Dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzimidazole Derivatives
- 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol (30b): Structure: Replaces the imidazolidine core with a nitro-substituted benzimidazole ring. Activity: Exhibits potent antimicrobial activity against E. coli, S. aureus, C. albicans, and A. niger (MIC values: 8–16 µg/mL). Metal complexes (e.g., with Cu²⁺ or Zn²⁺) show enhanced efficacy due to coordination at the phenolic oxygen and benzimidazole nitrogen . Synthesis: Formylation of m-(N,N-diethylamino)phenol via Vilsmeier-Haack reaction, followed by condensation with 4-nitrobenzene-1,2-diamine .
- 2-(1H-Benzo[d]imidazol-2-yl)-5-(diethylamino)phenol (30a): Structure: Lacks the nitro group of 30b, resulting in reduced electron-withdrawing effects. Activity: Comparable antibacterial activity to reference drugs (e.g., ciprofloxacin) but lower antifungal potency than 30b .
Benzothiazole Derivatives
- 2-(1,3-Benzothiazol-2-yl)-5-(diethylamino)phenol (23): Structure: Substitutes imidazolidine with a benzothiazole ring. Activity: Moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL). The sulfur atom in benzothiazole may enhance membrane permeability .
Pyridylazo and Metal-Complexing Derivatives
- 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)phenol: Structure: Incorporates a pyridylazo chromophore. Application: Used as a colorimetric agent for detecting serum zinc and copper due to its chelating properties .
Comparative Analysis of Key Properties
Research Findings and Mechanistic Insights
- Role of Nitro Groups : The nitro substituent in 30b enhances antibacterial activity by increasing electron-withdrawing effects, which may improve binding to microbial enzymes or DNA .
- Metal Coordination : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) in 30b derivatives amplifies antimicrobial activity by disrupting microbial cell membranes or generating reactive oxygen species .
Biological Activity
The compound 2-(1,3-dibenzylimidazolidin-2-yl)-5-(diethylamino)phenol is a derivative of diethylaminophenol, which has gained attention in recent years due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as a tyrosinase inhibitor and its implications in various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 296.42 g/mol. The presence of the imidazolidine ring and diethylamino group is significant for its biological activity.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can have applications in treating hyperpigmentation disorders. Recent studies have demonstrated that compounds with similar structures exhibit potent tyrosinase inhibitory activity.
Table 1: Comparison of Tyrosinase Inhibitory Activities
| Compound Name | IC (µM) | Reference |
|---|---|---|
| This compound | TBD | Current Study |
| Kojic Acid | 25.75 | |
| Compound E (Benzimidazole derivative) | 17.02 | |
| Compound H (Triazole derivative) | TBD |
Note: TBD indicates that specific IC values for the compound were not found in the current literature but are expected to be significant based on structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR)
The effectiveness of this compound as a tyrosinase inhibitor can be attributed to the following structural features:
- Substituents on the aromatic ring : The presence of electron-donating groups enhances binding affinity.
- Linker length : Increased linker length between the aromatic moiety and the imidazolidine structure improves inhibitory potency.
Case Studies
- In Vitro Studies : A recent study synthesized several derivatives of phenolic compounds and assessed their tyrosinase inhibitory activities. The findings indicated that compounds with bulky substituents exhibited higher activity compared to those with smaller groups, supporting the hypothesis that steric factors play a crucial role in enzyme interaction.
- Molecular Docking Analysis : Computational studies revealed that this compound forms stable interactions with key active site residues of tyrosinase, including hydrogen bonds and hydrophobic interactions, which are critical for its inhibitory action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
